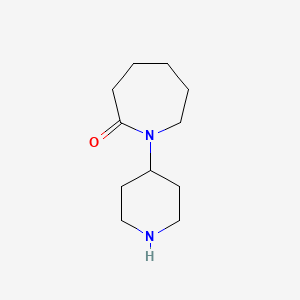

1-(Piperidin-4-yl)azepan-2-one

Description

Properties

IUPAC Name |

1-piperidin-4-ylazepan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11-4-2-1-3-9-13(11)10-5-7-12-8-6-10/h10,12H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLYBEIHQPAKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lactam Formation via Intramolecular Amidation

The azepan-2-one core is constructed through cyclization of linear precursors containing both amine and carbonyl functionalities. A common strategy involves reacting 4-aminopiperidine derivatives with γ-keto acids or esters under dehydrating conditions. For example, heating 4-aminopiperidine with ethyl levulinate (γ-keto ester) in toluene at 110°C for 12 hours initiates intramolecular amidation, yielding the azepan-2-one ring.

Reaction Conditions :

-

Solvent: Toluene or xylene

-

Temperature: 100–120°C

-

Catalyst: p-Toluenesulfonic acid (PTSA, 5 mol%)

-

Yield: 65–72%

Optimization Strategies

-

Microwave-assisted cyclization : Reduces reaction time to 2–3 hours with comparable yields.

-

Protection-deprotection sequences : Use of Boc-protected amines prevents side reactions during cyclization.

Reductive Amination Approaches

Two-Step Alkylation-Cyclization

This method involves:

-

Alkylation : 4-Piperidone reacts with bromoethyl acetate in acetonitrile at 60°C to form a keto-ester intermediate.

-

Reductive cyclization : The intermediate undergoes hydrogenation (H₂, 50 psi) over a palladium-on-carbon catalyst, facilitating simultaneous ketone reduction and lactam formation.

Key Data :

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Alkylation | K₂CO₃, CH₃CN, 60°C, 8h | 85% | 92% |

| Cyclization | Pd/C (10%), H₂, EtOH, 24h | 78% | 95% |

Hydrogenation of Tetrahydropyridin-4-ylidene Salts

Patent-Based Methodology (EP3666757A1)

A novel approach from recent literature involves reducing tetrahydropyridin-4-ylidene ammonium salts using aluminum hydrides:

Procedure :

-

Synthesize the tetrahydropyridin-4-ylidene intermediate via condensation of 4-piperidone with ammonium acetate.

-

Reduce with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature.

Advantages :

-

Minimizes formation of 4-hydroxypiperidine byproducts (<5%).

-

Enables introduction of substituents at the 2-position of the piperidine ring.

Limitations :

-

Requires strict moisture-free conditions.

-

LiAlH₄ poses handling risks due to pyrophoric nature.

Industrial-Scale Production Considerations

Continuous Flow Chemistry

Recent advances enable telescoped synthesis in flow reactors:

Process Design :

| Unit Operation | Parameters |

|---|---|

| Precursor mixing | Teflon static mixer, 25°C |

| Cyclization reactor | Packed-bed, 120°C, 30 bar |

| Crystallization | Anti-solvent addition (hexane) |

Benefits :

-

98% conversion in <1 hour residence time

-

Reduced solvent consumption (50% vs batch)

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)azepan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, often using reagents like sodium chlorite.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Sodium chlorite under mild conditions.

Reduction: Hydrogenation using palladium or rhodium catalysts.

Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different lactam derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(Piperidin-4-yl)azepan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its role in designing new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Analogs

These compounds (e.g., 14 , 15 , and 58 in and ) share the piperidin-4-yl substituent but incorporate a benzoimidazolone core instead of azepan-2-one. Key findings:

- PLD Inhibition : Compound 58 showed a tenfold selectivity for PLD1 over PLD2 (IC₅₀ = 660 nM vs. 6,800 nM), while 69 demonstrated 20-fold selectivity (46 nM vs. 933 nM) .

- Mechanism : Unlike bacterial PLD enzymes, mammalian PLD inhibition by these compounds is likely allosteric, as they failed to inhibit Streptomyces sp. PMF PLD at ≤2 µM .

5-Amino-6-(piperidin-4-yl)piperidin-2-one

This analog () replaces azepan-2-one with a piperidin-2-one core.

1-(3-Aminopropyl)azepan-2-one

A related azepan-2-one derivative () acts as a synthetic building block. Its aminopropyl chain enables nucleophilic substitutions, facilitating the creation of heterocycles with diverse bioactivities. This highlights the utility of azepan-2-one scaffolds in medicinal chemistry .

Anti-Alzheimer’s Azepanone/Pyrrolidinone Derivatives

Compounds like 10b and 18c () combine azepan-2-one or pyrrolidin-2-one cores with benzyl substituents, showing acetylcholinesterase inhibition comparable to donepezil. Their activity underscores the pharmacological relevance of lactam-based scaffolds .

Key Comparative Data

Critical Analysis of Structural Effects

- Substituent Position : The piperidin-4-yl group’s spatial orientation in this compound could mimic bioactive conformations of PLD inhibitors like 58 and 69 , but empirical validation is needed .

- Synthetic Utility : Azepan-2-one derivatives (e.g., ) are versatile intermediates for drug discovery, whereas benzoimidazolone analogs () prioritize isoform-selective enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(Piperidin-4-yl)azepan-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : Multi-step organic synthesis is typically required. For example, azepan-2-one derivatives are synthesized via cyclization reactions using ketone precursors. Key steps include:

- Step 1 : Preparation of the piperidin-4-yl intermediate via reductive amination or alkylation.

- Step 2 : Cyclization using coupling agents (e.g., EDCI/HOBt) under inert conditions.

- Optimization involves adjusting solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield. Reaction progress should be monitored via TLC or HPLC .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use NMR (¹H/¹³C) to resolve the azepan-2-one ring and piperidinyl substituents. Compare observed chemical shifts with computational predictions (e.g., DFT calculations) .

- Purity Assessment : Employ reverse-phase HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) for optimal resolution .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles.

- Ventilation : Conduct reactions in a fume hood due to potential volatility.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols. Refer to SDS guidelines for piperidine derivatives, which highlight risks of dermal irritation and respiratory sensitization .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors/enzymes common to azepanone derivatives (e.g., serotonin or dopamine receptors).

- Assay Design :

- Binding Assays : Use radiolabeled ligands (e.g., [³H]-spiperone) to measure competitive inhibition.

- Functional Assays : Monitor intracellular cAMP levels via ELISA.

- Validate results with dose-response curves (IC₅₀/EC₅₀) and compare to structurally related compounds (e.g., piperidin-4-one derivatives) .

Q. How should researchers resolve contradictions in pharmacological data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics and cell-based assays for functional activity).

- Batch Variability : Test multiple synthesis batches to rule out impurities (e.g., residual solvents detected via GC-MS).

- Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Q. What strategies are effective for identifying degradation products of this compound under accelerated stability testing?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.